

A Comparative Spectroscopic Analysis of 3-Nitrobenzophenone and Its Derivatives

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Compound of Interest

Compound Name: 3-Nitrobenzophenone

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Spectroscopic Signatures

This guide provides a comprehensive spectroscopic comparison of **3-nitrobenzophenone** and its selected derivatives, namely 4-nitrobenzophenone, 3,3'-dinitrobenzophenone, and 4,4'-dinitrobenzophenone. Through a detailed analysis of their Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra, this document aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the UV-Vis, IR, and NMR spectroscopic analyses of **3-nitrobenzophenone** and its derivatives.

Table 1: UV-Visible Spectroscopic Data in Ethanol

Compound	λ_{max} (nm)	Molar Absorptivity (ϵ) ($\text{M}^{-1}\text{cm}^{-1}$)
3-Nitrobenzophenone	~256, ~340	Data not readily available
4-Nitrobenzophenone	~260	Data not readily available
3,3'-Dinitrobenzophenone	Data not readily available	Data not readily available
4,4'-Dinitrobenzophenone	Data not readily available	Data not readily available

Note: The nitro group in 3-nitrophenol, a related chromophore, is known to cause a second absorption maximum around 340 nm.[\[1\]](#)

Table 2: Key Infrared (IR) Absorption Peaks (cm⁻¹)

Compound	C=O Stretch	NO ₂ Asymmetric Stretch	NO ₂ Symmetric Stretch	Aromatic C-H Stretch
3-Nitrobenzophenone	~1665	~1525	~1350	~3100-3000
4-Nitrobenzophenone	~1660	~1520	~1345	~3100-3000
3,3'-Dinitrobenzophenone	~1670	~1530	~1350	~3100-3000
4,4'-Dinitrobenzophenone	~1665	~1523	~1343	~3100-3000

Note: The exact wavenumbers can vary slightly based on the sample preparation and the physical state of the sample.[\[2\]](#) The presence of the strong electron-withdrawing nitro group can influence the position of the carbonyl stretch.

Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound	Aromatic Protons
3-Nitrobenzophenone	~7.5-8.5 (m)
4-Nitrobenzophenone	~7.53 (t, J = 7.8 Hz, 2H), 7.66 (t, J = 7.2 Hz, 1H), 7.81 (d, J = 8.4 Hz, 2H), 7.95 (d, J = 8.4 Hz, 2H), 8.35 (d, J = 8.8 Hz, 2H)
3,3'-Dinitrobenzophenone	Data not readily available
4,4'-Dinitrobenzophenone	Data not readily available

Table 4: ^{13}C NMR Chemical Shifts (δ , ppm) in CDCl_3

Compound	C=O	Aromatic Carbons
3-Nitrobenzophenone	Data not readily available	Data not readily available
4-Nitrobenzophenone	194.8	123.6, 128.7, 130.1, 130.7, 133.5, 136.3, 142.9, 149.8
3,3'-Dinitrobenzophenone	Data not readily available	Data not readily available
4,4'-Dinitrobenzophenone	Data not readily available	Data not readily available

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

UV-Visible (UV-Vis) Spectroscopy

- Instrumentation: A double-beam UV-Vis spectrophotometer.
- Sample Preparation: Solutions of the compounds were prepared in ethanol at a concentration of approximately 1×10^{-5} M.
- Data Acquisition: The UV-Vis spectra were recorded over a wavelength range of 200-800 nm, using a quartz cuvette with a 1 cm path length. A baseline correction was performed using ethanol as the blank.

- **Data Analysis:** The wavelength of maximum absorbance (λ_{max}) was determined from the resulting spectrum. Molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the molar concentration, and l is the path length.

Fourier-Transform Infrared (FTIR) Spectroscopy

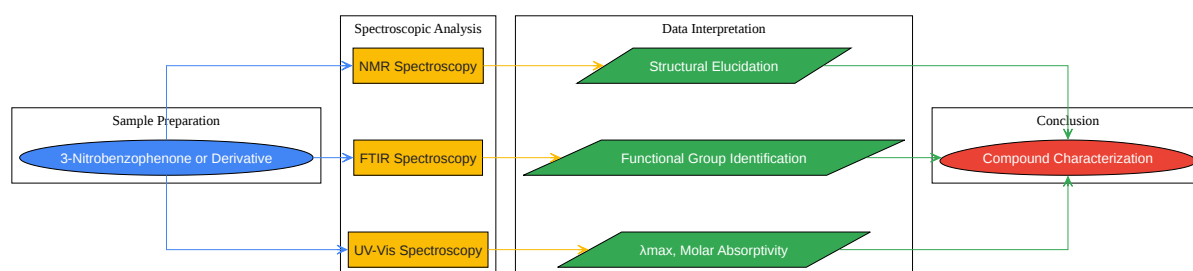
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- **Sample Preparation:** A small amount of the solid sample was placed directly on the ATR crystal.
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal was recorded. The sample spectrum was then collected over a range of 4000-400 cm^{-1} . Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.
- **Data Analysis:** The background spectrum was automatically subtracted from the sample spectrum. The resulting spectrum was analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A 400 MHz or 500 MHz NMR spectrometer.
- **Sample Preparation:** Approximately 5-10 mg of the compound was dissolved in ~0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.
- **Data Acquisition:** Both ^1H and ^{13}C NMR spectra were acquired. For ^1H NMR, standard acquisition parameters were used. For ^{13}C NMR, a proton-decoupled sequence was employed to obtain singlets for all carbon atoms.
- **Data Analysis:** The chemical shifts (δ) of the signals were reported in parts per million (ppm) relative to TMS. The multiplicity and coupling constants (J) for the ^1H NMR signals were also determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3-nitrobenzophenone** and its derivatives.



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Caption: Logical workflow for the spectroscopic characterization of nitrobenzophenones.

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References

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- 2. rsc.org [rsc.org]
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